molecular formula C13H18BNO4 B3383897 4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane CAS No. 508178-15-2

4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane

Cat. No.: B3383897
CAS No.: 508178-15-2
M. Wt: 263.10
InChI Key: MXHRQSAUSKGAQV-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methyl-5-nitrophenylboronic acid and pinacol.

    Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to facilitate the formation of the boronate ester.

    Catalysts: A palladium catalyst is often used to enhance the reaction efficiency.

    Solvents: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Flow Synthesis: This method allows for precise control over reaction parameters, leading to higher efficiency and safety.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronate ester with aryl or vinyl halides.

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s reactivity and applications.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., Pd/C).

Major Products

    Cross-Coupling Products: Biaryl compounds, which are key intermediates in the synthesis of pharmaceuticals.

    Oxidation Products: Boronic acids and esters.

    Reduction Products: Amino derivatives of the original compound.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane has diverse applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes for biological imaging.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of agrochemicals and materials science for creating polymers and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in Suzuki-Miyaura cross-coupling reactions. The mechanism involves:

    Activation: The palladium catalyst activates the boronate ester and the halide.

    Transmetalation: The activated species undergo transmetalation, forming a palladium complex.

    Reductive Elimination: The complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura reactions but lacks the nitro and methyl substituents.

    4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but without the nitro and methyl groups on the phenyl ring.

Uniqueness

4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane is unique due to its specific substituents, which enhance its reactivity and selectivity in cross-coupling reactions. The presence of the nitro group can also influence the electronic properties, making it suitable for specific applications where other boronic esters might not be as effective.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-9-6-10(8-11(7-9)15(16)17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHRQSAUSKGAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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